molecular formula C15H22N2O2 B11811600 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11811600
M. Wt: 262.35 g/mol
InChI Key: VDLZFRCLZQBKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

The synthesis of 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-isopropoxypyridin-3-yl)piperidine with ethanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process .

Industrial production methods often involve multi-step synthesis starting from readily available precursors. The process may include steps such as hydrogenation, cyclization, and functional group transformations to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

1-(2-(2-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[2-(2-propan-2-yloxypyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2O2/c1-11(2)19-15-13(7-6-9-16-15)14-8-4-5-10-17(14)12(3)18/h6-7,9,11,14H,4-5,8,10H2,1-3H3

InChI Key

VDLZFRCLZQBKOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C2CCCCN2C(=O)C

Origin of Product

United States

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